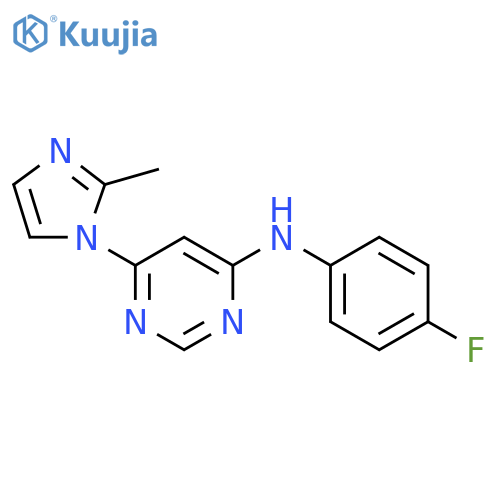

Cas no 2549002-79-9 (N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine)

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)-

- N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

-

- インチ: 1S/C14H12FN5/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,17,18,19)

- InChIKey: SIUQXKIKSBHDAC-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=CN1C1=NC=NC(NC2C=CC(F)=CC=2)=C1

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6791-7181-30mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 90%+ | 30mg |

$178.5 | 2023-04-24 | |

| Life Chemicals | F6791-7181-25mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 90%+ | 25mg |

$163.5 | 2023-04-24 | |

| Life Chemicals | F6791-7181-1mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6791-7181-10mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6791-7181-2μmol |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6791-7181-5μmol |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6791-7181-4mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 4mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6791-7181-20mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 90%+ | 20mg |

$148.5 | 2023-04-24 | |

| Life Chemicals | F6791-7181-2mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6791-7181-3mg |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine |

2549002-79-9 | 3mg |

$94.5 | 2023-09-07 |

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amineに関する追加情報

Introduction to N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS No. 2549002-79-9)

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, identified by its CAS number 2549002-79-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule has garnered attention due to its structural complexity and potential biological activities, making it a valuable candidate for further research and development in drug discovery.

The compound belongs to the pyrimidine class of nitrogen-containing heterocycles, which are well-documented for their broad spectrum of biological functions. Pyrimidines are fundamental components of nucleic acids, and derivatives of these molecules have been extensively explored for their therapeutic potential. The presence of a fluorophenyl group and a methylimidazole moiety in N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine introduces unique electronic and steric properties that may contribute to its interaction with biological targets.

In recent years, there has been a surge in the development of small molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The imidazole ring in N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine suggests potential activity against enzymes such as protein kinases, which are often dysregulated in tumor cells. The fluorine atom in the phenyl ring can enhance metabolic stability and binding affinity, making this compound a promising candidate for further investigation.

The structural features of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine also make it an interesting subject for studying molecular interactions at the atomic level. Computational chemistry techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate its binding mode with potential targets. These studies have provided insights into the compound's ability to modulate enzyme activity and may guide the design of more potent derivatives.

Clinical trials have begun to explore the efficacy of similar pyrimidine derivatives in treating various diseases, including oncological disorders. The mechanism of action of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, while still under investigation, suggests that it may interfere with critical signaling pathways involved in cell proliferation and survival. Preliminary data indicate that this compound exhibits promising preclinical activity, warranting further clinical evaluation.

The synthesis of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-am ine b > involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The introduction of fluorine and methyl groups requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocycles like this one, facilitating their use in drug discovery programs.

The pharmacokinetic properties of N-(

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate pharmacokinetic properties and enhance binding affinity has led to the development of numerous successful drugs. In N-(

In conclusion, N-(

2549002-79-9 (N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine) 関連製品

- 2503202-69-3(N,N-dimethyl-2,5-dihydro-1H-pyrrole-2-carboxamide)

- 1804513-29-8(4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile)

- 2171666-82-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylazepan-1-yl)-5-oxopentanoic acid)

- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)

- 1609396-66-8((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate))

- 2229594-35-6(tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate)

- 844891-04-9(1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 88654-54-0(4-Formylbenzenesulfonyl fluoride)

- 1040041-89-1(2-(4-Cyanophenoxy)propanamide)

- 1156213-49-8(5-(butylcarbamoyl)pentanoic acid)